molecular formula C16H11FO5 B11974253 3-(4-fluorophenoxy)-7,8-dihydroxy-2-methyl-4H-chromen-4-one

3-(4-fluorophenoxy)-7,8-dihydroxy-2-methyl-4H-chromen-4-one

Cat. No.: B11974253
M. Wt: 302.25 g/mol
InChI Key: SLQORQFIQWNOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenoxy)-7,8-dihydroxy-2-methyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenoxy)-7,8-dihydroxy-2-methyl-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and 2-methyl-4H-chromen-4-one.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and purification methods is crucial to ensure the scalability and cost-effectiveness of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenoxy)-7,8-dihydroxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(4-fluorophenoxy)-7,8-dihydroxy-2-methyl-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antioxidant and anti-inflammatory effects.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenoxy)-7,8-dihydroxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects. Additionally, it can interact with signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenoxy)-7,8-dihydroxy-2-methyl-4H-chromen-4-one
  • 3-(4-bromophenoxy)-7,8-dihydroxy-2-methyl-4H-chromen-4-one
  • 3-(4-methylphenoxy)-7,8-dihydroxy-2-methyl-4H-chromen-4-one

Uniqueness

Compared to similar compounds, 3-(4-fluorophenoxy)-7,8-dihydroxy-2-methyl-4H-chromen-4-one exhibits unique properties due to the presence of the fluorine atom. Fluorine can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable candidate for various applications. Additionally, the specific arrangement of functional groups in this compound contributes to its distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C16H11FO5

Molecular Weight

302.25 g/mol

IUPAC Name

3-(4-fluorophenoxy)-7,8-dihydroxy-2-methylchromen-4-one

InChI

InChI=1S/C16H11FO5/c1-8-15(22-10-4-2-9(17)3-5-10)13(19)11-6-7-12(18)14(20)16(11)21-8/h2-7,18,20H,1H3

InChI Key

SLQORQFIQWNOPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)O)OC3=CC=C(C=C3)F

Origin of Product

United States

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